N-Acetyl-L-tryptophyl-L-tyrosine
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Overview
Description
N-Acetyl-L-tryptophyl-L-tyrosine is a dipeptide compound composed of N-acetyl-L-tryptophan and L-tyrosine. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmacology, and nutrition. It combines the properties of both tryptophan and tyrosine, which are essential amino acids involved in numerous biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-tyrosine typically involves the coupling of N-acetyl-L-tryptophan with L-tyrosine. This can be achieved through peptide bond formation using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using proteases to catalyze the peptide bond formation. This method offers advantages such as higher specificity and milder reaction conditions compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-tryptophyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The indole ring of the tryptophan moiety can be oxidized using reagents like N-bromosuccinimide (NBS).
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The hydroxyl group in the tyrosine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: N-bromosuccinimide (NBS) in an acetate buffer at pH 4.5.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced alcohol derivatives.
Substitution: Alkylated tyrosine derivatives.
Scientific Research Applications
N-Acetyl-L-tryptophyl-L-tyrosine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Acetyl-L-tryptophyl-L-tyrosine involves its conversion to its constituent amino acids, N-acetyl-L-tryptophan and L-tyrosine, in the body. These amino acids then participate in various metabolic pathways. N-acetyl-L-tryptophan is known to modulate oxidative stress and enhance antioxidant enzyme activities, while L-tyrosine serves as a precursor for the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-tryptophan: Shares the tryptophan moiety and exhibits similar antioxidant properties.
N-Acetyl-L-tyrosine: Shares the tyrosine moiety and is used for its enhanced solubility and stability compared to L-tyrosine.
Uniqueness
N-Acetyl-L-tryptophyl-L-tyrosine is unique in that it combines the properties of both N-acetyl-L-tryptophan and L-tyrosine, offering a compound with potential dual benefits in terms of antioxidant activity and neurotransmitter synthesis .
Properties
CAS No. |
849108-21-0 |
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Molecular Formula |
C22H23N3O5 |
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H23N3O5/c1-13(26)24-19(11-15-12-23-18-5-3-2-4-17(15)18)21(28)25-20(22(29)30)10-14-6-8-16(27)9-7-14/h2-9,12,19-20,23,27H,10-11H2,1H3,(H,24,26)(H,25,28)(H,29,30)/t19-,20-/m0/s1 |
InChI Key |
ZUNZRHYYZWCRDB-PMACEKPBSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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